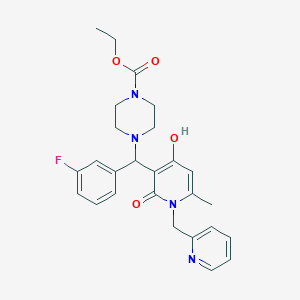
Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O4 and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 897611-69-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article summarizes the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H29FN4O4, with a molecular weight of 480.5 g/mol. The structure features a piperazine ring substituted with various functional groups that contribute to its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Anaphylatoxin Receptor Antagonism : It has been suggested that the compound acts as an antagonist to anaphylatoxin receptors, which are involved in immune responses and inflammation .
- CYP2H Substrate : The compound may interact with cytochrome P450 enzymes, specifically CYP2H, influencing drug metabolism and pharmacokinetics .
- Platelet Aggregation Inhibition : Studies have indicated that it can inhibit platelet aggregation, which may have implications for cardiovascular health .
- Kidney Function Modulation : There is evidence suggesting that this compound may stimulate kidney function, potentially offering therapeutic benefits in renal conditions .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds within the same class as this compound. For instance, derivatives have shown promising antifungal activity against various pathogens such as B. cinerea and R. solani with EC50 values indicating effective inhibition at low concentrations .
| Compound | Target Pathogen | EC50 (μg/mL) | Notes |
|---|---|---|---|
| Ethyl derivative 1 | B. cinerea | 47.73 | Moderate activity |
| Ethyl derivative 2 | R. solani | 13.25 | High activity |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that certain structural modifications enhance cytotoxicity against specific tumor types, suggesting a potential for development as an anticancer agent.
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| A549 (Lung) | 15.0 | Significant cytotoxicity observed |
| HeLa (Cervical) | 20.5 | Moderate cytotoxicity |
Propriétés
IUPAC Name |
ethyl 4-[(3-fluorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(19-7-6-8-20(27)16-19)23-22(32)15-18(2)31(25(23)33)17-21-9-4-5-10-28-21/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSPBDIOILPZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














